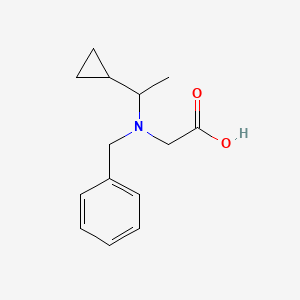

Acetic acid, benzyl(1-cyclopropylethyl)amine

CAS No.:

Cat. No.: VC12047838

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO2 |

|---|---|

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | 2-[benzyl(1-cyclopropylethyl)amino]acetic acid |

| Standard InChI | InChI=1S/C14H19NO2/c1-11(13-7-8-13)15(10-14(16)17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,17) |

| Standard InChI Key | LBISHEJXFTYVHQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CC1)N(CC2=CC=CC=C2)CC(=O)O |

Introduction

Chemical and Structural Profile

Molecular Characteristics

Acetic acid, benzyl(1-cyclopropylethyl)amine belongs to the class of substituted ethylamines, integrating a cyclopropane moiety and a benzyl group within its architecture. The IUPAC name, 2-[benzyl(1-cyclopropylethyl)amino]acetic acid, reflects its branched amine structure. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.31 g/mol |

| Canonical SMILES | CC(C1CC1)N(CC2=CC=CC=C2)CC(=O)O |

| InChI Key | LBISHEJXFTYVHQ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 49.8 Ų |

The cyclopropane ring introduces significant steric strain, which may influence binding affinity to biological targets. The acetic acid moiety enhances solubility in polar solvents, with a calculated logP of 1.92, suggesting moderate lipophilicity.

Synthesis and Manufacturing

Key Synthetic Pathways

Two patented methodologies dominate the synthesis of structurally related cyclopropylalkylamines, offering insights into potential routes for acetic acid, benzyl(1-cyclopropylethyl)amine:

Grignard-Based Alkylation (CN106631827B )

This method employs cyclopropyl methyl ketone as the starting material:

-

Step 1: Reaction with methyl magnesium bromide in anhydrous tetrahydrofuran at to yields (1-cyclopropyl-1-methyl)ethanol.

-

Step 2: Treatment with chlorosulfonyl isocyanate in dichloromethane forms an intermediate sulfonamide.

-

Step 3: Alkaline hydrolysis with sodium hydroxide liberates the primary amine, followed by HCl gas treatment to isolate the hydrochloride salt.

This route achieves yields exceeding 70% with >95% purity, though scalability is limited by cryogenic conditions .

Enantioselective Synthesis (US20210395185A1 )

For optically active analogs, a chiral auxiliary approach is utilized:

-

Imine Formation: Condensation of cyclopropyl methyl ketone with (S)-(−)-α-phenylethylamine in the presence of a Lewis acid.

-

Reduction: Catalytic hydrogenation or borohydride reduction yields the secondary amine.

-

Debenzylation: Acidic cleavage removes the chiral auxiliary, yielding enantiomerically pure (1-cyclopropylethyl)amine.

This method achieves enantiomeric excess (ee) >98%, critical for stereospecific pharmacological activity .

Future Research Directions

-

Mechanistic Studies: Elucidate molecular targets via CRISPR screening or proteomics.

-

Formulation Optimization: Develop prodrugs to enhance oral bioavailability.

-

Clinical Translation: Initiate Phase I safety trials upon IND approval.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume